2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach could be the reduction of 3-(1,3-diphenyl-1H-pyrazole-4-yl-) acrylic acid in ethyl acetate using 20% palladium/charcoal as a catalyst. The reaction mixture is stirred overnight, and excess ethyl acetate is removed under reduced pressure. The resulting precipitate is then filtered, dried, and recrystallized from an appropriate solvent .
Scientific Research Applications
Optoelectronic Applications : Novel heterocyclic compounds related to the one have shown promise in optoelectronic applications due to their blue and green emissive properties. These materials have been characterized for their thermal, surface morphology, and optical properties, indicating potential use in optoelectronic devices (Ramkumar & Kannan, 2015).
Antibacterial Activity : Some derivatives of this compound have demonstrated significant in vitro antibacterial activity. These compounds were tested against various bacteria and showed promising results when compared to traditional antibiotics (Rani & Mohamad, 2014).
Photochemical Synthesis : Research on similar thiophenyl compounds includes the development of photoinduced intramolecular coupling methods. This process is significant for creating angular tricyclic compounds with potential applications in various chemical syntheses (Jindal et al., 2014).
Diverse Library of Compounds : The compound has been used as a starting material for generating a structurally diverse library of compounds. These derivatives have potential applications in various fields due to their diverse chemical structures (Roman, 2013).
Antitumor Agents : Certain bis-pyrazolyl-thiazoles incorporating the thiophene moiety, similar to the compound , have been synthesized and evaluated as potent anti-tumor agents. These compounds have shown promising activities against specific cell lines, indicating their potential use in cancer treatment (Gomha et al., 2016).
Future Directions
Properties
IUPAC Name |
2-(3-thiophen-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-6-5-14-11-3-1-2-10(11)12(13-14)9-4-7-16-8-9/h4,7-8,15H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXWEKIAYGLNMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CSC=C3)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.